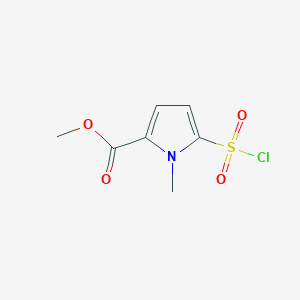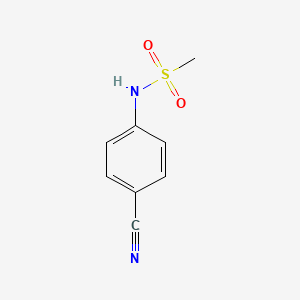
Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular weight of “Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate” is 237.66 . The SMILES string representation of the molecule is COC(=O)c1ccc(n1C)S(Cl)(=O)=O .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of the compound is 237.66 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Methyl 5-aminopyrrole-3-carboxylates, derived from 4-methyleneisoxazol-3-ones, can be synthesized using a process involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This synthesis leads to compounds like pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates, demonstrating the versatility of pyrrole derivatives in forming pyrrole-containing products through intra/intermolecular azo coupling and carbenes insertion into CH and OH bonds under photolysis (Galenko et al., 2019).
Preparation of Substituted Pyridines
- Methyl 5-methylpyridine-2-carboxylate, a compound related to Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate, can be prepared through regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. This synthesis method demonstrates the utility of pyridine rings in complex organic syntheses, particularly in the preparation of pyridines and their derivatives (Danheiser et al., 2003).
Antimicrobial Activity
- A derivative, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, synthesized from methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate, was tested for antimicrobial activities against various bacterial strains, including MRSA. However, this particular compound did not exhibit significant activities against the tested organisms (Ovonramwen et al., 2021).
Chemical Reactions and Transformations
- Chlorosulfonyl isocyanate (CSI) reacts with pyrroles, including those with powerful electron-withdrawing groups, allowing for selective substitution of the pyrrole ring. This reaction pathway is significant in synthesizing pyrrole-3-carbonitriles and their derivatives, highlighting the chemical reactivity of pyrrole compounds in creating nitriles (Loader & Anderson, 1981).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-chlorosulfonyl-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c1-9-5(7(10)13-2)3-4-6(9)14(8,11)12/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDQZQBPBSNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1S(=O)(=O)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189468 |
Source


|
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-53-8 |
Source


|
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)


![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)




![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)
![1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B1363408.png)

